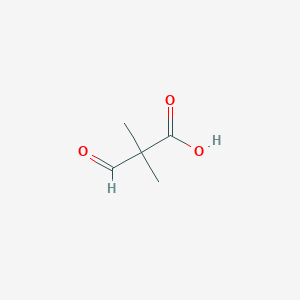

2,2-dimethyl-3-oxoPropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-5(2,3-6)4(7)8/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMZWDXUXLTFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595077 | |

| Record name | 2,2-Dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68243-82-3 | |

| Record name | 2,2-Dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-dimethyl-3-oxopropanoic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethyl-3-oxopropanoic acid (CAS No: 68243-82-3), a bifunctional molecule of significant interest in synthetic and medicinal chemistry. As a senior application scientist, this document is structured to deliver not just raw data, but also to impart a deeper understanding of the causality behind its reactivity and potential applications. We will delve into its structural features, physicochemical parameters, spectroscopic profile, synthesis, and stability, with a particular focus on its utility for researchers, scientists, and drug development professionals. The inherent reactivity of the β-keto acid moiety makes this compound a versatile building block, and this guide aims to be an essential resource for its effective utilization.

Molecular Structure and Core Chemical Identifiers

This compound, also known as oxo-pivalic acid, possesses a unique structure featuring a carboxylic acid group and an aldehyde functionality on a dimethylated propanoic acid backbone. This arrangement confers specific reactivity and properties that are of considerable interest in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 68243-82-3 | [PubChem][1] |

| Molecular Formula | C₅H₈O₃ | [PubChem][1] |

| Molecular Weight | 116.11 g/mol | [PubChem][1] |

| Canonical SMILES | CC(C)(C=O)C(=O)O | [PubChem][1] |

| InChI Key | SUMZWDXUXLTFFX-UHFFFAOYSA-N | [PubChem][1] |

Physicochemical Properties: An Analysis

The physical properties of this compound are crucial for its handling, purification, and application in various solvent systems. While experimental data for this specific molecule is limited, we can infer its properties from closely related analogs and predictive models.

| Property | Predicted/Estimated Value | Remarks and Justification |

| Melting Point | ~47 °C | Based on the experimental melting point of the structurally similar (2S)-2-Methyl-3-oxopropanoic acid[2]. The gem-dimethyl group may slightly alter crystal packing. |

| Boiling Point | ~198-200 °C | Inferred from the predicted boiling point of (2S)-2-Methyl-3-oxopropanoic acid[2]. Significant decomposition via decarboxylation is expected at elevated temperatures. |

| pKa | ~3.0 - 4.0 | Estimated from the predicted pKa of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid (~3.00) and (2S)-2-Methyl-3-oxopropanoic acid (~3.62)[2][3]. The electron-withdrawing aldehyde group is expected to increase acidity compared to a simple alkyl carboxylic acid. |

| Solubility | Soluble in water, ethanol, and acetone. Limited solubility in non-polar solvents. | The presence of both a carboxylic acid and an aldehyde group imparts polarity, favoring solubility in polar protic and aprotic solvents. This is consistent with the behavior of similar small organic acids[4]. |

| LogP | 0.4 | Computed value from PubChem, indicating a relatively low lipophilicity[1]. |

Synthesis and Purification Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the hydrolysis of a suitable ester precursor. The choice of method often depends on the availability of starting materials and the desired scale of production.

Synthetic Workflow: From Ester to Acid

A common and practical approach involves the synthesis of a corresponding ester, such as methyl or ethyl 2,2-dimethyl-3-oxopropanoate, followed by a controlled hydrolysis. This two-step process allows for easier purification of the intermediate ester.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Methyl 2,2-dimethyl-3-oxopropanoate

This protocol outlines a standard procedure for the hydrolysis of the methyl ester to the target carboxylic acid.

Materials:

-

Methyl 2,2-dimethyl-3-oxopropanoate

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Saponification: Dissolve methyl 2,2-dimethyl-3-oxopropanoate (1 equivalent) in a minimal amount of methanol in a round-bottom flask. Add 1 M NaOH solution (1.1 equivalents) dropwise at room temperature with stirring.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality: The use of basic hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion[5]. The final acidification step is crucial to protonate the carboxylate salt and isolate the free carboxylic acid.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the interplay between the carboxylic acid and the β-aldehyde group.

Decarboxylation: A Key Transformation

Like other β-keto acids, this compound is susceptible to decarboxylation upon heating, yielding isobutyraldehyde and carbon dioxide. This reaction proceeds through a cyclic, six-membered transition state[6][7].

Caption: Mechanism of decarboxylation of a β-keto acid.

Insight: The gem-dimethyl substitution at the α-position does not inhibit this reaction and, in some cases, can accelerate it due to electronic effects[8]. The stability of the resulting enol intermediate is a key driving force for this transformation.

Stability and Storage

Due to its propensity for decarboxylation, this compound should be stored at low temperatures (ideally below 0°C) in a dry, inert atmosphere. It is also sensitive to strong bases, which can catalyze aldol-type reactions or promote decarboxylation.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

-

-CHO Proton: A singlet peak is expected in the highly deshielded region of 9-10 ppm .

-

-COOH Proton: A broad singlet, typically between 10-13 ppm , the chemical shift of which is concentration and solvent dependent.

-

-CH₃ Protons: A singlet integrating to 6 protons is anticipated around 1.2-1.5 ppm , characteristic of gem-dimethyl groups adjacent to a carbonyl.

¹³C NMR Spectroscopy (Predicted)

-

-COOH Carbonyl Carbon: A resonance is expected between 170-180 ppm .

-

-CHO Carbonyl Carbon: A peak should appear in the range of 190-200 ppm .

-

Quaternary Carbon (-C(CH₃)₂-): This carbon is predicted to be in the 45-55 ppm region.

-

-CH₃ Carbons: A signal for the two equivalent methyl carbons is expected around 20-30 ppm .

Infrared (IR) Spectroscopy (Predicted)

-

-OH Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹ .

-

C=O Stretch (Aldehyde): A strong absorption is expected near 1720-1740 cm⁻¹ . This may overlap with the carboxylic acid carbonyl stretch.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ .

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry, the molecular ion peak (m/z = 116) may be observed. Key fragmentation pathways for β-keto acids and their esters include:

-

Loss of CO₂ (decarboxylation): A fragment corresponding to [M-44]⁺.

-

Loss of H₂O: A fragment at [M-18]⁺.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups, leading to acylium ions[9][10].

Applications in Research and Drug Development

The unique structural features of this compound and its derivatives make them valuable building blocks in several areas of chemical research, including drug discovery.

Synthetic Intermediate

The bifunctional nature of this molecule allows for a wide range of chemical transformations. The aldehyde can be selectively reduced or oxidized, or it can participate in condensation reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides. The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers.

Role in Medicinal Chemistry

The β-keto acid moiety is a recognized pharmacophore in medicinal chemistry, particularly in the design of enzyme inhibitors. It can act as a chelating group for metal ions in enzyme active sites.

-

HIV-1 Integrase Inhibition: The β-diketo acid scaffold, a close relative of β-keto acids, is a key feature in several HIV-1 integrase inhibitors. These compounds chelate Mg²⁺ ions in the active site of the enzyme, preventing viral DNA integration into the host genome. This compound can serve as a starting point for the synthesis of more complex analogs targeting this enzyme[11].

-

Bioisosteric Replacement: In drug design, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties. The aldehyde and ketone functionalities in this compound offer opportunities for derivatization into various bioisosteres of carboxylic acids, such as tetrazoles or hydroxamic acids, to improve drug-like properties[12][13].

Caption: Role of this compound in drug development.

Conclusion

This compound is a molecule with significant untapped potential for advanced chemical synthesis and drug discovery. Its key features—a reactive β-keto acid moiety and a sterically influential gem-dimethyl group—provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties, particularly its propensity for decarboxylation, is essential for its successful application. This guide has aimed to provide the necessary in-depth technical information and practical insights to empower researchers in their endeavors with this valuable chemical entity.

References

-

Cooks, R. G., & O'Hair, R. A. J. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]

-

JoVE. (2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Journal of Visualized Experiments. [Link]

-

Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

-

Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

-

Kovács, A., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Saeedi, M., et al. (2014). Design of novel bioisosteres of beta-diketo acid inhibitors of HIV-1 integrase. Medicinal Chemistry Research, 23(7), 3416-3426. [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(15), 2707-2711. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]

-

U.S. Environmental Protection Agency. (n.d.). (2S)-2-Methyl-3-oxopropanoic acid Properties. CompTox Chemicals Dashboard. [Link]

-

FooDB. (2011). Showing Compound 2-Methyl-3-oxopropanoic acid (FDB022464). [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

SlidePlayer. (2012). Application of Bioisosteres in Drug Design. [Link]

-

University of Calgary. (n.d.). Synthesis of Carboxylic Acids. [Link]

-

Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 729-738. [Link]

-

Cheméo. (n.d.). 2,2-Dimethylpropanoic acid, oct-3-en-2-yl ester. [Link]

-

Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. [Link]

-

Kölpin, A., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1427-1439. [Link]

-

Kölpin, A., & Hellwig, M. (2020). (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Sato, A., Miyao, T., Jasial, S., & Funatsu, K. (2021). Comparing predictive ability of QSAR/QSPR models using 2D and 3D molecular representations. Journal of Computer-Aided Molecular Design, 35(2), 179-193. [Link]

-

PubChem. (n.d.). 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. National Center for Biotechnology Information. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(3), 173. [Link]

-

Gröger, H., et al. (2015). Enantiomerically Pure 3‐Aryl‐ and 3‐Hetaryl-2-hydroxypropanoic Acids by Chemoenzymatic Reduction. The Journal of Organic Chemistry, 80(5), 2689-2696. [Link]

-

University of Bristol. (n.d.). NMR Spectroscopy. [Link]

-

Warr, W. (n.d.). Accuracy of Prediction. Wendy Warr & Associates. [Link]

-

SpectraBase. (n.d.). 2,2-Dimethyl-3-oxobutanoic acid 2,2-dimethylpropyl ester. [Link]

-

Sato, A., et al. (2021). Comparing Predictive Ability of QSAR/QSPR Models Using 2D and 3D Molecular Representations. [Link]

-

ResearchGate. (2017). 2D and 3D QSAR? [Link]

-

Wang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 701. [Link]

-

Di Donato, V., et al. (2023). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. International Journal of Molecular Sciences, 24(21), 15858. [Link]

-

ResearchGate. (2013). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

-

Reddit. (2024). Why are alpha keto radicals stabilized but alpha keto carbocations are not? [Link]

-

The Organic Chemistry Tutor. (2021). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. YouTube. [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-3-oxobutanoic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). Meldrum's acid. [Link]

-

ResearchGate. (2020). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Gu, W., et al. (2014). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Marine Drugs, 12(4), 2308-2325. [Link]

-

Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

McDermott, A., et al. (2000). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of Biomolecular NMR, 16(3), 209-219. [Link]

Sources

- 1. This compound | C5H8O3 | CID 18597476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid CAS#: 5471-77-2 [m.chemicalbook.com]

- 4. Showing Compound 2-Methyl-3-oxopropanoic acid (FDB022464) - FooDB [foodb.ca]

- 5. youtube.com [youtube.com]

- 6. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Design of novel bioisosteres of beta-diketo acid inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. chigroup.site [chigroup.site]

Technical Guide: Stability and Storage of 2,2-Dimethyl-3-oxopropanoic Acid

[1]

Executive Summary

This compound (also known as 2,2-dimethylmalonaldehydic acid) is a structural hybrid containing a carboxylic acid and an aldehyde separated by a gem-dimethyl quaternary carbon. While the gem-dimethyl group prevents enolization—blocking self-aldol condensation—the molecule remains thermodynamically fragile.

Critical Failure Modes:

-

Decarboxylation: Spontaneous loss of

to form isobutyraldehyde, driven by thermal energy and acid catalysis. -

Oxidation: Aerobic conversion of the aldehyde moiety to 2,2-dimethylmalonic acid.

-

Disproportionation: Susceptibility to Cannizzaro reactions in basic media due to the lack of

-protons.

Storage Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid moisture and alkaline conditions.

Chemical Stability Profile

The Decarboxylation Threat

The primary instability arises from its identity as a

-

Mechanism: The carbonyl oxygen of the aldehyde abstracts the acidic proton from the carboxylic acid, releasing

and forming the enol of isobutyraldehyde, which rapidly tautomerizes to the stable aldehyde. -

Trigger: Temperatures >25°C or protic acid catalysis significantly accelerate this pathway.

Oxidative Sensitivity

The aldehyde functionality at the C3 position is unprotected against autoxidation. Exposure to atmospheric oxygen converts the compound into 2,2-dimethylmalonic acid, a stable but useless impurity for aldehyde-based chemistries.

Absence of Enolization (Stabilizing Factor)

Unlike 3-oxopropanoic acid, the C2 position is fully substituted (gem-dimethyl).

-

Consequence: The molecule cannot form an enolate at the C2 position.

-

Benefit: It is immune to standard self-aldol condensation where it acts as the nucleophile. This confers higher stability compared to its non-methylated analogs, provided it is kept cool.

Storage & Handling Protocols

Environmental Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Arrests thermal decarboxylation kinetics. |

| Atmosphere | Argon or Nitrogen | Prevents autoxidation of the aldehyde group. |

| Humidity | <10% RH (Desiccated) | Moisture promotes hydrate formation and acid-catalyzed degradation. |

| Light | Amber/Opaque | While not photo-labile, light exclusion prevents radical initiation. |

Container Specifications

-

Primary Vessel: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid polyethylene (PE) caps which allow gas permeability.

-

Secondary Containment: Sealed Mylar bag with active desiccant and oxygen scavenger sachets.

Handling Workflow

To maintain integrity during experimental use, follow this "Cold-Chain" workflow:

Figure 1: Recommended handling workflow to minimize thermal exposure and oxygen contact.

Degradation Pathways & QC Monitoring

Researchers must validate purity before critical steps. The following diagram illustrates the chemical fate of the molecule under stress, guiding what impurities to look for in NMR.

Figure 2: Primary degradation pathways. Note that Decarboxylation is the dominant thermal risk.

Quality Control (NMR Markers)

Run

| Component | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Target Aldehyde | ~9.6 - 9.7 ppm | Singlet | Sharp peak indicates intact aldehyde. |

| Target Methyls | ~1.4 ppm | Singlet | Gem-dimethyl group. |

| Impurity: Isobutyraldehyde | ~9.65 ppm (d) | Doublet | Result of decarboxylation. Check for coupling to methine. |

| Impurity: Malonic Acid | (No Aldehyde) | - | Disappearance of 9.7 ppm signal; shift of methyls. |

Experimental Considerations

Synthesis & Isolation

When synthesizing this compound (e.g., via hydrolysis of methyl 2,2-dimethyl-3-oxopropanoate), avoid acidic workups at high temperatures .

-

Protocol: Perform hydrolysis with dilute base (LiOH/THF), then carefully acidify to pH 3-4 at 0°C . Extract immediately into cold ether and concentrate under high vacuum without heating (water bath < 20°C).

Reaction Compatibility

-

Compatible: Reductive amination, Horner-Wadsworth-Emmons (under mild conditions), Oxidation to diacid.

-

Incompatible: Strong heating (>60°C) without protection, strong mineral acids (promotes decarboxylation), strong non-nucleophilic bases (promotes Cannizzaro if not trapped immediately).

References

-

BenchChem. (2025).[1] Methyl 2,2-dimethyl-3-oxopropanoate: Technical Guide and Stability Profile. Retrieved from

-

PubChem. (2025).[2] Compound Summary: this compound (CID 18597476).[2] National Library of Medicine. Retrieved from

-

Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives. Retrieved from

-

BLD Pharm. (2025). Product Information: this compound (CAS 68243-82-3).[2][3] Retrieved from

Technical Whitepaper: Handling and Safety Architecture of 2,2-Dimethyl-3-oxopropanoic Acid

Executive Summary & Chemical Identity[1][2][3]

2,2-Dimethyl-3-oxopropanoic acid (CAS: 926-63-6), frequently referred to as 2-formylisobutyric acid or 2,2-dimethylmalonaldehydic acid , represents a critical bifunctional intermediate in organic synthesis. It serves as a structural pivot point in the biosynthesis of pantothenic acid (Vitamin B5) and is a valuable building block for gem-dimethyl-substituted pharmaceuticals.

This guide moves beyond standard compliance data to provide a mechanistic understanding of the molecule's reactivity, stability profile, and handling requirements in a drug discovery context.

Chemical Identifiers[4][5]

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-Formylisobutyric acid; 2,2-Dimethylmalonaldehydic acid |

| CAS Number | 926-63-6 |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| SMILES | CC(C)(C=O)C(=O)O |

Physicochemical Architecture

Understanding the physical state of this molecule is prerequisite to safe handling. As a short-chain carboxylic acid with a terminal aldehyde, it exhibits amphiphilic character but is predominantly polar.

Critical Note on Stability: The aldehyde moiety at the C3 position is electronically activated by the gem-dimethyl effect, making it highly susceptible to autoxidation into 2,2-dimethylmalonic acid upon air exposure.

| Property | Value (Experimental/Predicted) | Operational Implication |

| Physical State | Solid (low melting) or Viscous Oil | Tendency to supercool; may appear as a semi-solid. |

| Melting Point | ~47–50 °C (Predicted) | Requires gentle warming for transfer; avoid high heat to prevent polymerization. |

| Boiling Point | ~198–200 °C (at 760 mmHg) | High boiling point suggests low volatility, but vapor pressure is sufficient to cause respiratory irritation. |

| pKa | ~3.62 (Acidic) | Corrosive to mucous membranes; requires acid-resistant seals. |

| Solubility | High in Water, DMSO, Methanol | Readily crosses aqueous biological membranes. |

| Flash Point | ~89 °C | Class IIIA Combustible Liquid (when molten). |

Hazard Identification & Mechanistic Toxicology[10]

The hazard profile of this compound is derived from its dual functionality: the corrosivity of the carboxylic acid and the electrophilicity of the aldehyde.

GHS Classification (Synthesized)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Serious Eye Damage: Category 1.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[2]

Mechanistic Reactivity Pathway

The following diagram illustrates the degradation and reactivity pathways that dictate safety protocols. The molecule is not static; it actively seeks stabilization through oxidation or nucleophilic attack.

Figure 1: Reactivity landscape. The red path indicates storage instability (oxidation), while the yellow path indicates the mechanism of biological toxicity (protein cross-linking).

Safe Handling & Storage Architecture

To maintain reagent integrity and ensure operator safety, a "Zero-Contact" protocol is recommended.

Storage Hierarchy

-

Primary Containment: Amber glass vials with Teflon-lined caps (prevents UV degradation and leaching).

-

Atmosphere: Strictly under Argon or Nitrogen. The aldehyde group is an oxygen scavenger.

-

Temperature: Refrigerate (2–8 °C). Cold storage kinetically inhibits the disproportionation (Cannizzaro-type reactions) common in alpha-disubstituted aldehydes.

PPE Selection Matrix

-

Gloves: Double-gloving recommended.

-

Inner: Nitrile (0.11 mm) - standard splash protection.

-

Outer: Butyl Rubber or heavy-gauge Nitrile - if handling pure bulk material (aldehydes can permeate thin nitrile over time).

-

-

Respiratory: If handling outside a fume hood (not recommended), a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory.

Handling Decision Tree

Use this logic flow to determine the required containment level.

Figure 2: Operational safety logic. Prioritize inert atmosphere handling for larger quantities to preserve reagent quality.

Experimental Protocols & Decontamination

Purity Verification (Self-Validating Step)

Before using this reagent in critical synthesis (e.g., aldol condensation), verify the aldehyde integrity.

-

1H NMR (CDCl3): Look for the aldehyde proton singlet at ~9.5–9.7 ppm .

-

Validation: If the integral of the aldehyde peak is <0.9 relative to the gem-dimethyl singlet (~1.2 ppm), significant oxidation to the carboxylic acid has occurred. Purify via recrystallization or distillation under reduced pressure.

Spill Management

Do not use standard paper towels. The acid component can degrade cellulose, and the aldehyde is flammable.

-

Neutralize: Cover spill with sodium bicarbonate (NaHCO₃) or a commercial acid neutralizer.

-

Absorb: Use vermiculite or dry sand.

-

Deactivate: Wash the area with a dilute solution of sodium bisulfite (NaHSO₃) to quench any remaining aldehyde residues.

Emergency Response

| Scenario | Immediate Action | Mechanism of Injury |

| Eye Contact | Rinse for 15+ mins. Lift eyelids. Do not wait for pain. | Acid causes immediate protein coagulation; aldehyde causes cross-linking. |

| Skin Contact | Wash with soap/water.[3][2][4] Discard leather items (watch bands). | Lipophilic nature allows dermal penetration; potential sensitizer. |

| Inhalation | Move to fresh air.[5][3][6][2][4][7] If wheezing, medical attention is urgent. | Pulmonary edema can be delayed up to 24 hours. |

Synthesis & Application Context

In drug development, this molecule is often generated in situ or used immediately due to its instability. It acts as the "C5" synthon in the synthesis of Pantoic Acid , which condenses with beta-alanine to form Pantothenic Acid.

Key Reaction:

-

Aldol Condensation: Reacts with formaldehyde (in the presence of base) to form panto-lactone precursors.

-

Control Point: The reaction must be kept basic enough to drive enolization but controlled to prevent the Cannizzaro reaction of the aldehyde group.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18597476, this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (2S)-2-Methyl-3-oxopropanoic acid (Analogous Structure). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of β-Keto Acids, Focusing on Acetonedicarboxylic Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, β-keto acids and their derivatives stand as pivotal building blocks, offering a versatile platform for the construction of complex molecular architectures. While the specific compound 2,2-dimethyl-3-oxopropanoic acid is noted, the closely related and extensively studied 1,3-acetonedicarboxylic acid (also known as 3-oxoglutaric acid or β-ketoglutaric acid) serves as a more prominent and well-documented exemplar of the synthetic power of this class of molecules. This guide, therefore, will focus on the applications and protocols of acetonedicarboxylic acid as a representative and highly versatile reagent in organic synthesis, providing insights that are broadly applicable to the chemistry of β-keto acids.

Acetonedicarboxylic acid is a white to off-white crystalline powder that has found significant use as a key intermediate in the synthesis of a wide array of compounds, from pharmaceuticals to complex heterocyclic systems.[1][2] Its utility stems from the presence of multiple reactive functional groups: two carboxylic acids and a ketone, which can be selectively manipulated to achieve a desired synthetic outcome.

Core Synthetic Applications

The synthetic applications of acetonedicarboxylic acid are diverse, ranging from classic named reactions to the synthesis of modern pharmaceutical agents.

Table 1: Key Synthetic Transformations Involving Acetonedicarboxylic Acid

| Application | Description | Key Intermediates/Products |

| Robinson Tropinone Synthesis | A classic example of a tandem Mannich reaction and Dieckmann condensation to form the bicyclic tropinone core, a precursor to atropine and other alkaloids.[3] | Tropinone |

| Weiss-Cook Reaction | A reaction with a 1,2-dicarbonyl compound (diacyl) to produce cis-bicyclo[3.3.0]octane-3,7-diones.[1] | cis-Bicyclo[3.3.0]octane-3,7-diones |

| Heterocyclic Synthesis | Serves as a versatile precursor for the synthesis of various heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.[1] | Pyridines, pyrimidines, benzodiazepines |

| Pharmaceutical Intermediates | Used in the synthesis of numerous active pharmaceutical ingredients (APIs). | Granisetron, benztropine, strontium ranelate, atropine, anisodamine.[2][4] |

| Antiviral Drug Development | Employed in the synthesis of orally available hepatitis C virus (HCV) polymerase inhibitors.[1] | HCV polymerase inhibitors |

Experimental Protocols

The following protocols are provided as a guide for common transformations involving acetonedicarboxylic acid. Researchers should always consult primary literature for specific substrate-dependent optimizations.

Protocol 1: Preparation of 1,3-Acetonedicarboxylic Acid from Citric Acid

This protocol details the decarboxylation of citric acid in fuming sulfuric acid to yield 1,3-acetonedicarboxylic acid.[5] This is a common and effective laboratory-scale synthesis.

Causality: Fuming sulfuric acid acts as both a strong dehydrating agent and a catalyst for the decarboxylation of the central carboxyl group of citric acid, leading to the formation of the desired β-keto diacid. The reaction proceeds through an acylium ion intermediate.

Workflow Diagram:

Caption: Workflow for the synthesis of 1,3-acetonedicarboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, carefully add citric acid in portions to fuming sulfuric acid in a flask equipped with a stirrer. Control the temperature of the reaction mixture, as the reaction is exothermic. An optimized mole ratio of concentrated sulfuric acid to citric acid has been reported as 9:1.[2]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 18 hours) to ensure complete reaction.[2] The reaction liberates carbon monoxide, so adequate ventilation is crucial.[5]

-

Workup: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with a suitable solvent, such as ethyl acetate, to remove residual sulfuric acid.[5] The resulting acetonedicarboxylic acid can be used directly in subsequent steps, as it is known to be unstable and decomposes over time.[5]

Self-Validation: The identity and purity of the product can be confirmed by melting point analysis (decomposes at 122°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[3]

Protocol 2: Esterification of 1,3-Acetonedicarboxylic Acid

This protocol describes the acid-catalyzed esterification of 1,3-acetonedicarboxylic acid to form its corresponding dialkyl ester, a more stable and versatile derivative for subsequent reactions.

Causality: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carboxylic acid groups are protonated, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by the alcohol (e.g., methanol or ethanol). This is a classic Fischer esterification.

Workflow Diagram:

Caption: Workflow for the esterification of 1,3-acetonedicarboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1,3-acetonedicarboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.[6]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by brine.

-

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude diester.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Self-Validation: The formation of the diester can be confirmed by the appearance of characteristic ester peaks in the IR spectrum and the corresponding alkoxy signals in the ¹H and ¹³C NMR spectra.

Mechanistic Insight: Decarboxylation of β-Keto Acids

A key reaction of this compound and other β-keto acids is decarboxylation, which is the loss of carbon dioxide upon heating.[7] This reaction is facile due to the ability to form a stable enol intermediate via a cyclic transition state.

Reaction Mechanism Diagram:

Caption: Mechanism of decarboxylation of a β-keto acid.

The presence of the ketone at the β-position is crucial for this facile decarboxylation. The reaction can be influenced by the presence of other functional groups. For instance, the decarboxylation of 2,2-dimethyl-3-oxobutanoic acid in the presence of bromine leads to the formation of 3-methyl-3-bromo-2-butanone, indicating the trapping of an enolate intermediate.[8]

Conclusion

While the specific compound this compound is not as extensively documented as some of its analogues, the principles of its reactivity can be inferred from the rich chemistry of related β-keto acids, particularly 1,3-acetonedicarboxylic acid. The protocols and applications detailed herein for acetonedicarboxylic acid provide a robust foundation for researchers and drug development professionals to explore the synthetic potential of this important class of molecules. The ability to readily undergo esterification, decarboxylation, and serve as a building block in complex cyclization reactions underscores the enduring value of β-keto acids in the art and science of organic synthesis.

References

-

Wikipedia. Acetonedicarboxylic acid. [Link]

-

LookChem. Cas 542-05-2,1,3-Acetonedicarboxylic acid. [Link]

-

Dissertation. Studies on the Synthesis of 1,3-Acetone Dicarboxylic Acid and Its Derivatives. [Link]

-

Organic Syntheses. Acetonedicarboxylic acid. [Link]

- Google Patents.

-

Filo. Explain why decarboxylation of 2,2 -dimethyl-3-oxobutanoic acid, CH3COC(CH3)2CO2H, in the presence of bromine gives 3-methyl-3-bromo-2-butanone, CH3COC(CH3)2Br. [Link]

-

Wikipedia. Decarboxylation. [Link]

Sources

- 1. Cas 542-05-2,1,3-Acetonedicarboxylic acid | lookchem [lookchem.com]

- 2. Studies on the Synthesis of 1,3-Acetone Dicarboxylic Acid and Its Derivatives - Master's thesis - Dissertation [dissertationtopic.net]

- 3. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. CN114409526A - Preparation method of medical intermediate acetone dicarboxylic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | Benchchem [benchchem.com]

- 7. Decarboxylation - Wikipedia [en.wikipedia.org]

- 8. Explain why decarboxylation of 2,2 -dimethyl-3-oxobutanoic acid, \mathrm{.. [askfilo.com]

Application Note: 2,2-Dimethyl-3-oxopropanoic Acid as a Building Block in Medicinal Chemistry

[1]

Executive Summary: The Gem-Dimethyl Strategist

In the landscape of modern drug discovery, 2,2-dimethyl-3-oxopropanoic acid (and its alkyl esters) represents a "privileged fragment" for two critical reasons: metabolic blockade and conformational control .

Often referred to as 2,2-dimethylmalonaldehydic acid , this scaffold introduces a gem-dimethyl group adjacent to a carbonyl. This structural motif exploits the Thorpe-Ingold Effect (Gem-Dimethyl Effect), which accelerates intramolecular cyclizations and restricts rotatable bonds, locking bioactive conformations.[1] Furthermore, the quaternary carbon acts as a "metabolic gatekeeper," blocking

This guide details the synthesis of this building block, its handling (navigating the aldehyde/hydrate equilibrium), and its application in synthesizing GLP-1 receptor agonist intermediates and heterocyclic scaffolds .

Chemical Profile & Handling

The building block is most commonly handled as its methyl or ethyl ester . The free acid is prone to decarboxylation upon heating and is typically generated in situ via saponification.

| Property | Specification | Notes |

| IUPAC Name | Methyl 2,2-dimethyl-3-oxopropanoate | Preferred reagent form. |

| CAS No. | 13865-20-8 (Methyl ester) | Free acid: 68243-82-3. |

| Molecular Weight | 130.14 g/mol | |

| Boiling Point | 67-70 °C (13 mmHg) | Volatile; handle with care. |

| Stability | Non-Enolizable Aldehyde | The |

| Storage | 2–8 °C, Inert Atmosphere | Aldehyde can oxidize to the dicarboxylic acid (2,2-dimethylmalonic acid) if exposed to air. |

Critical Handling Note: Unlike typical

Experimental Protocols

Protocol A: Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate

Objective: Efficient generation of the building block via Crossed Claisen Condensation. Mechanism: Acylation of methyl isobutyrate enolate with methyl formate.[2]

Materials:

-

Methyl isobutyrate (1.0 equiv)

-

Methyl formate (1.2 equiv)

-

Sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv) or Sodium Methoxide (NaOMe)

-

Anhydrous THF or Diethyl Ether

-

Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Base Preparation: Wash NaH with dry hexane (2x) to remove oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C.

-

Enolate Formation: Add a solution of Methyl Isobutyrate in THF dropwise over 30 minutes. Evolution of

gas will be observed. Stir at 0 °C for 1 hour to ensure complete enolate formation.-

Note: The gem-dimethyl position makes this enolate relatively hindered but stable.

-

-

Formylation: Add Methyl Formate dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution typically turns pale yellow.

-

Quenching: Cool to 0 °C. Carefully quench with Glacial Acetic Acid/Water (1:1) until pH ~5. Avoid strong mineral acids to prevent ester hydrolysis.

-

Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Distillation under reduced pressure (approx. 70 °C at 13 mmHg) yields the pure aldehyde ester as a colorless liquid.

Yield Expectation: 75–85%.

Protocol B: Reductive Amination (Peptidomimetic Synthesis)

Objective: Synthesis of a gem-dimethyl

Materials:

-

Methyl 2,2-dimethyl-3-oxopropanoate (1.0 equiv)

-

Amine substrate (e.g., L-amino acid ester or chiral amine) (1.0 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the Amine and Methyl 2,2-dimethyl-3-oxopropanoate in DCM (0.2 M). Add catalytic Acetic Acid. Stir at room temperature for 1–2 hours.

-

Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde. The non-enolizable nature ensures clean imine formation without aldol side reactions.

-

-

Reduction: Cool the mixture to 0 °C. Add

in one portion. -

Reaction: Allow to warm to room temperature and stir for 4–16 hours.

-

Quench: Quench with saturated aqueous

. Stir for 20 minutes to decompose boron complexes. -

Isolation: Extract with DCM (3x). Dry over

and concentrate. -

Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Outcome: A secondary amine with a gem-dimethyl

Protocol C: Hantzsch Dihydropyridine Synthesis (Multicomponent)

Objective: Use the building block as a 1,3-dicarbonyl equivalent to synthesize heterocyclic calcium channel blocker analogs.

Methodology:

-

Combine Methyl 2,2-dimethyl-3-oxopropanoate (1 equiv), an Active Methylene Compound (e.g., Methyl acetoacetate, 1 equiv), and an Ammonium source (Ammonium acetate, 1.2 equiv) in Ethanol.

-

Reflux for 4–8 hours.

-

The aldehyde moiety of the building block acts as the central electrophile, while the ester remains pendant (or participates depending on conditions).

-

Note: Because the "aldehyde" is part of the building block, this is a variation of the Hantzsch synthesis where the "R-CHO" component is tethered to an ester.

-

Strategic Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways available from this compound derivatives.

Caption: Divergent synthetic pathways utilizing the unique electrophilicity of the non-enolizable aldehyde moiety.[3]

Decision Tree: When to Use This Scaffold

Use the following logic flow to determine if this building block solves your medicinal chemistry challenge.

Caption: Strategic decision matrix for incorporating the gem-dimethyl motif.

References

-

BenchChem. Methyl 2,2-dimethyl-3-oxopropanoate Synthesis via Crossed Claisen Condensation. BenchChem Protocols.[2] Link

-

MDPI. Advances in Organic Synthesis: Preparation of 3-(4-acetamidophenoxy)-2,2-dimethyl-3-oxopropanoic acid. Molecules Special Issue. Link

-

PubChem. Compound Summary: this compound.[1][4][5][6] National Library of Medicine. Link

-

Google Patents. WO2025209515A1: Preparation of GLP-1 receptor agonists via ethyl 2,2-dimethyl-3-oxopropionate.Link

-

RSC Publishing. Acid-catalysed reactions of amines with dimethyl carbonate. Green Chemistry.[7][8] Link

Sources

- 1. 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid | 143688-40-8 | Benchchem [benchchem.com]

- 2. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 40052-13-9 | mono-tert-Butyl malonate | Alectinib Related | Ambeed.com [ambeed.com]

- 6. 13051-21-3 | 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 7. mdpi-res.com [mdpi-res.com]

- 8. Acid-catalysed reactions of amines with dimethyl carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Experimental protocols for reactions involving 2,2-dimethyl-3-oxopropanoic acid

Application Note: Strategic Utilization of 2,2-Dimethyl-3-oxopropanoic Acid (DMOPA) in Medicinal Chemistry

Part 1: Strategic Profile & Chemical Logic

This compound (DMOPA) represents a specialized "gem-dimethyl" building block that serves as a critical linchpin in the synthesis of pantothenic acid derivatives,

The Gem-Dimethyl Effect (Thorpe-Ingold Effect):

Unlike linear

-

Prevention of Enolization: The absence of

-protons renders the C2 position chemically inert to enolization. This prevents racemization (if the molecule were desymmetrized) and suppresses self-condensation pathways typical of enolizable aldehydes. -

Conformational Locking: The bulky methyl groups restrict bond rotation, entropically favoring cyclization reactions. This makes DMOPA an ideal precursor for forming 4- and 5-membered heterocycles (e.g., oxetanes, lactones).

-

Oxidative Stability: While the aldehyde is reactive, the steric bulk at C2 provides a kinetic shield, allowing for more controlled oxidation/reduction sequences compared to linear analogs.

Part 2: Experimental Protocols

Protocol A: Stabilization via Methyl Esterification

Rationale: The free acid form of DMOPA is prone to polymerization and hydration upon prolonged storage. Converting it to Methyl 2,2-dimethyl-3-oxopropanoate is the standard method for isolation and purification before subsequent derivatization.

Reagents:

-

DMOPA (Crude or Commercial)[1]

-

Methanol (Anhydrous)[2]

-

Sulfuric Acid (

, conc.) or -

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Solvation: Dissolve DMOPA (1.0 equiv) in anhydrous Methanol (10–20 equiv). The methanol acts as both reactant and solvent to drive the equilibrium.

-

Catalysis: Cool the solution to 0°C. Add concentrated

(0.05 equiv) dropwise. Note: Exothermic reaction; control addition rate. -

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The aldehyde spot should remain distinct, while the acid streak disappears.

-

Workup:

-

Validation: The product is a colorless liquid. Purity is assessed via GC-MS (M+ = 130.14 g/mol ).

Protocol B: Reductive Amination (Peptidomimetic Synthesis)

Rationale: DMOPA is a bioisostere for amino acids. Reductive amination with primary amines yields

Reagents:

-

DMOPA (1.0 equiv)

-

Primary Amine (

, 1.1 equiv) -

Sodium Triacetoxyborohydride (

, 1.5 equiv) -

Acetic Acid (AcOH, 1.0 equiv)

-

1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

-

Imine Formation: In a dry flask, dissolve DMOPA in DCE (0.2 M). Add the Primary Amine and Acetic Acid.[5] Stir at room temperature for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.

-

Critical Check: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (

) to liberate the free base.

-

-

Reduction: Add

in a single portion.-

Why this reagent? Unlike

, triacetoxyborohydride is mild and will not reduce the aldehyde/ketone until it forms the iminium ion, preventing side-reaction reduction of the starting material.

-

-

Reaction: Stir at room temperature for 12–16 hours under nitrogen.

-

Quench: Quench with saturated

solution. Stir vigorously for 15 minutes to decompose borate complexes. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[5]

-

Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Part 3: Data Summary & Visualization

Table 1: Comparative Reactivity of DMOPA Derivatives

| Reaction Type | Target Motif | Reagent System | Key Challenge | Solution |

| Esterification | Protected Building Block | MeOH / | Acid-catalyzed polymerization | High dilution in MeOH; Nitrogen atm. |

| Reductive Amination | Over-alkylation | Use mild reductant; Stoichiometric control. | ||

| Oxidation | 2,2-Dimethylmalonic Acid | Over-oxidation / Decarboxylation | Pinnick oxidation conditions (mild). | |

| HWE Reaction | Phosphonate / Base | Steric hindrance at C2 | Use stronger bases (NaH) or elevated temp. |

Figure 1: Strategic Reaction Hub for DMOPA

Caption: Synthetic workflow centering on DMOPA. Blue: Core Reagent.[5] Green: Stabilization Route. Red: Drug Discovery Application.

References

-

BenchChem. (2025). Methyl 2,2-dimethyl-3-oxopropanoate: Synthesis via Acid-Catalyzed Esterification.[3] BenchChem Application Notes.[3] Link

-

PubChem. (2025).[6] Compound Summary: this compound (CID 18597476).[6] National Library of Medicine. Link

-

Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Royal Society of Chemistry. (2013). Chemoenzymatic synthesis of malonyl-CoA derivatives. Organic & Biomolecular Chemistry, Supplementary Information.[4] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. This compound | C5H8O3 | CID 18597476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Scale-up synthesis of 2,2-dimethyl-3-oxopropanoic acid

An Application Note for the Scalable Synthesis of 2,2-Dimethyl-3-oxopropanoic Acid

Abstract

This application note provides a comprehensive, field-proven guide for the multi-gram scale-up synthesis of this compound, a valuable β-keto acid intermediate. Recognizing the inherent instability of the target compound, which is highly susceptible to decarboxylation, this document details a robust two-step synthetic strategy. The protocol begins with a scalable crossed Claisen condensation to synthesize a stable ester precursor, methyl 2,2-dimethyl-3-oxopropanoate. This is followed by a meticulously controlled, low-temperature saponification and workup procedure to yield the final product. We provide detailed, step-by-step protocols, mechanistic insights, characterization data, and critical handling instructions to ensure success for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Challenge of Synthesizing β-Keto Acids

β-Keto acids are pivotal intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. However, their utility is often hampered by their inherent thermal and chemical instability. The proximate positioning of the ketone and carboxylic acid functional groups facilitates a facile decarboxylation pathway, particularly under thermal stress or acidic conditions, leading to the loss of carbon dioxide and the formation of a corresponding ketone.[1][2]

This compound is a classic example of this molecular class. Its successful synthesis and isolation on a large scale are non-trivial, demanding a strategy that circumvents the conditions that promote its degradation. This guide outlines such a strategy, focusing on the synthesis of a stable ester intermediate, which can be cleanly hydrolyzed to the desired acid under conditions that suppress decarboxylation.

Strategic Overview: A Two-Step Approach to Stability and Yield

Our recommended synthetic pathway is a two-step process designed for scalability and control.

-

Step 1: Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate. We employ a crossed Claisen condensation, a classic carbon-carbon bond-forming reaction, to construct the carbon skeleton in the form of a stable methyl ester. This method is advantageous for scale-up due to the use of common, cost-effective reagents and well-understood reaction parameters.[3]

-

Step 2: Controlled Saponification. The stable β-keto ester is hydrolyzed to the target acid using a base-promoted reaction (saponification).[4][5] The critical phase of this step is the low-temperature, carefully controlled acidic workup to protonate the carboxylate salt, which minimizes the residence time of the sensitive β-keto acid in an environment conducive to decarboxylation.

Caption: Figure 1: Overall Synthetic Workflow

Part I: Scale-Up Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate

Principle and Rationale

The crossed Claisen condensation involves the acylation of an enolizable ester by a non-enolizable ester. In this protocol, methyl isobutyrate serves as the enolizable component, which is deprotonated by a strong base (sodium methoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl formate.[3] The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the β-keto ester.

Causality of Experimental Choices:

-

Base (Sodium Methoxide): Sodium methoxide is chosen as it is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of methyl isobutyrate. Using the methoxide corresponding to the ester alcohol prevents transesterification side reactions.

-

Solvent (Anhydrous Diethyl Ether): A dry, aprotic solvent is essential to prevent quenching of the base and the enolate intermediate. Diethyl ether is an excellent choice for its low boiling point, which facilitates removal, and its ability to solubilize the reactants.

-

Temperature Control: The initial reaction is conducted at reflux to ensure a sufficient reaction rate. Subsequent workup is performed at lower temperatures to maintain control.

Detailed Experimental Protocol

Materials:

-

Sodium metal (Na)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Methyl Isobutyrate

-

Methyl Formate

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask (appropriate scale, e.g., 2 L)

-

Reflux condenser with drying tube

-

Addition funnel

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Methoxide: In a three-neck flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (1.0 eq) in small pieces to anhydrous methanol (3.0 eq) with vigorous stirring. Control the exothermic reaction with an ice bath. Once all the sodium has reacted, remove the excess methanol under reduced pressure to obtain a dry white powder of sodium methoxide.

-

Reaction Setup: Suspend the freshly prepared sodium methoxide in anhydrous diethyl ether (approx. 5 mL per gram of methoxide) in the reaction flask.

-

Addition of Reactants: Prepare a mixture of methyl isobutyrate (1.0 eq) and methyl formate (1.2 eq). Add this mixture dropwise to the stirred suspension of sodium methoxide over 1-2 hours via the addition funnel.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

-

Workup and Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a mixture of crushed ice and glacial acetic acid until the pH is approximately 6-7.

-

Extraction: Transfer the mixture to a separatory funnel. Add water to dissolve the salts. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield methyl 2,2-dimethyl-3-oxopropanoate as a clear liquid.

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 65-75% |

| Appearance | Colorless Liquid |

| Purity (GC) | >98% |

| Boiling Point | 60-65 °C at 15 mmHg |

| ¹H NMR (CDCl₃) | δ 7.95 (s, 1H, -CHO), 3.70 (s, 3H, -OCH₃), 1.35 (s, 6H, -C(CH₃)₂) |

Part II: Controlled Hydrolysis to this compound

Principle and Rationale

This step uses base-promoted hydrolysis (saponification) to cleave the ester bond.[6] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol. The instability of the final product to decarboxylation is the primary challenge.[1] This reaction is kinetically favored by heat and acidic pH.[2] Therefore, the entire process, especially the final acidification, must be conducted at low temperatures to suppress this unwanted side reaction.

Caption: Figure 2: Competing Decarboxylation Pathway

Causality of Experimental Choices:

-

Base (Potassium Hydroxide): KOH is a strong base that effectively hydrolyzes the ester. It is used in slight excess to ensure the reaction goes to completion.

-

Solvent System (Methanol/Water): A co-solvent system ensures miscibility of the organic ester and the aqueous base, facilitating a homogenous reaction.[7]

-

Temperature (0-5 °C): All steps, from hydrolysis to extraction, are performed at low temperatures. This is the single most critical parameter to minimize the rate of decarboxylation.[2]

-

Acidification (Cold, Dilute HCl): Slow, dropwise addition of pre-chilled dilute hydrochloric acid allows for precise pH control, neutralizing the base and protonating the carboxylate without generating localized heat or highly acidic conditions that would accelerate product degradation.

Detailed Experimental Protocol

Materials:

-

Methyl 2,2-dimethyl-3-oxopropanoate

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc), pre-chilled

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Jacketed reaction vessel with overhead stirrer and temperature probe

-

Chilling circulator

-

pH meter

-

Separatory funnel

-

Rotary evaporator with a chilled water bath

Procedure:

-

Hydrolysis: Dissolve methyl 2,2-dimethyl-3-oxopropanoate (1.0 eq) in methanol in a jacketed reaction vessel. Cool the solution to 0 °C. In a separate beaker, dissolve potassium hydroxide (1.5 eq) in deionized water and cool to 0 °C. Add the cold KOH solution dropwise to the ester solution, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC (the product carboxylate salt will be at the baseline).

-

Acidification (Critical Step): Once the hydrolysis is complete, cool the mixture to 0 °C. Slowly add pre-chilled 2M HCl dropwise with vigorous stirring. Monitor the pH continuously, aiming for a final pH of 2-3. Crucially, do not allow the temperature to rise above 5 °C during this addition.

-

Extraction: Immediately transfer the cold, acidified solution to a separatory funnel. Extract the product rapidly with three portions of pre-chilled ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate for 15-20 minutes at 0-5 °C. Filter the solution while cold and concentrate the solvent under reduced pressure using a rotary evaporator with the water bath set to a maximum of 20 °C.

-

Isolation and Storage: The final product is a viscous oil or low-melting solid. Do not attempt high-temperature distillation. For long-term storage, dissolve in a suitable solvent and store as a solution at -20 °C or lower.

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | Pale yellow oil or low-melting solid |

| Purity (¹H NMR) | >95% (minor ketone byproduct may be observed) |

| ¹H NMR (CDCl₃, cold) | δ 10.5 (br s, 1H, -COOH), 8.0 (s, 1H, -CHO), 1.40 (s, 6H, -C(CH₃)₂) |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 | Incomplete formation or moisture contamination of sodium methoxide. | Ensure sodium is fully reacted and methanol is completely removed. Use anhydrous solvents and an inert atmosphere. |

| Polymerization in Step 1 | Reaction temperature too high during reactant addition. | Maintain gentle reflux and control the rate of addition to avoid excessive exotherms. |

| Vigorous gas evolution during Step 2 workup | Decarboxylation of the product. | The acidification step was too fast or the temperature was too high. Repeat with better cooling and slower acid addition.[1] |

| Low yield in Step 2 | Incomplete hydrolysis. Product loss during workup due to instability. | Increase reaction time for hydrolysis. Perform workup and extractions as rapidly and as cold as possible. |

Safety and Handling

-

Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and away from moisture. Use appropriate personal protective equipment (PPE), including face shield and gloves.

-

Strong Bases/Acids: Sodium methoxide, potassium hydroxide, and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

-

Solvents: Diethyl ether and ethyl acetate are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Product Stability: this compound is unstable. Analyze immediately after synthesis or store in a freezer (-20 °C or below) as a solution to prevent decarboxylation. Avoid exposure to heat and strong acids.

References

-

Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. International Journal of Organic Chemistry. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega. [Link]

-

Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Hydrolysis of Esters. Save My Exams. [Link]

-

What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Advanced Application Note: 2,2-Dimethyl-3-oxopropanoic Acid in Pharmaceutical Synthesis

Executive Summary: The "Gem-Dimethyl" Advantage[1][2][4]

2,2-Dimethyl-3-oxopropanoic acid (also known as 2,2-dimethylmalonaldehydic acid) represents a critical class of C5 building blocks characterized by the gem-dimethyl moiety.[1][[“]] In modern medicinal chemistry, this structural motif is not merely a scaffold but a functional tool used to exploit the Thorpe-Ingold Effect (gem-dimethyl effect).[1][[“]] By introducing steric bulk at the

This guide addresses the handling, synthesis, and application of this compound, with a specific focus on overcoming its inherent instability (decarboxylation) through in situ generation protocols.

Chemical Profile & Stability Mechanics[1]

Physicochemical Data

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | Formylisobutyric acid; 2,2-Dimethylmalonaldehydic acid |

| CAS Number | 19356-02-6 (Acid); 2029-94-9 (Ethyl Ester) |

| Molecular Formula | C |

| Molecular Weight | 116.12 g/mol |

| Physical State | Viscous oil or low-melting solid (highly dependent on purity) |

| Solubility | Soluble in DCM, THF, Acetonitrile; Decomposes in hot water |

Stability Warning: The Decarboxylation Pathway

Researchers must recognize that

Degradation Mechanism:

Handling Directive:

-

Storage: Store at -20°C under Argon.

-

Usage: Preferred method is in situ generation from the stable precursor 3-hydroxy-2,2-dimethylpropanal (Hydroxypivalaldehyde) or hydrolysis of the Ethyl ester .[1][[“]]

Strategic Visualization

The Thorpe-Ingold Effect in Drug Design

The following diagram illustrates how the gem-dimethyl group facilitates cyclization, a key reason for using this intermediate in heterocycle synthesis (e.g., for kinase inhibitors or beta-lactams).[[“]]

Figure 1: The gem-dimethyl group restricts bond rotation, reducing the entropy of activation for ring closure.

Experimental Protocols

Protocol A: Controlled Synthesis via TEMPO Oxidation

Rationale: Direct isolation is risky.[[“]] This protocol generates the acid from the commercially available alcohol (Hydroxypivalaldehyde) under mild conditions, suitable for immediate downstream coupling.

Reagents:

-

Sodium Hypochlorite (NaOCl) (Commercial bleach, ~1.1 eq)[3]

-

Sodium Bromide (NaBr) (0.2 eq)

-

Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask, dissolve 3-hydroxy-2,2-dimethylpropanal (1.02 g, 10 mmol) in 20 mL of Acetonitrile:Water (1:1).

-

Catalyst Addition: Add TEMPO (312 mg, 2 mmol) and NaBr (206 mg, 2 mmol). Cool the mixture to 0°C using an ice bath.

-

Oxidation: Add NaOCl solution dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent decarboxylation.[1][[“]]

-

Observation: The solution color will shift from orange (TEMPO) to pale yellow.

-

-

Quenching: Once TLC indicates consumption of starting material (~1-2 hours), quench excess oxidant with 10% Na2S2O3 (aq).[1]

-

Workup (Critical):

-

Utilization: Do not evaporate to dryness if heating is required. Use the solution directly for Protocol B.

Protocol B: One-Pot Reductive Amination (Heterocycle Synthesis)

Rationale: This protocol couples the aldehyde moiety with an amine while preserving the carboxylic acid for subsequent lactamization.[[“]]

Reagents:

-

Freshly prepared this compound solution (from Protocol A).[1][[“]]

-

Functionalized Amine (e.g., Beta-alanine ethyl ester or a diamine).[1][4]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB).

Workflow:

-

Imine Formation: To the cold DCM solution of the acid, add the amine (1.0 eq) and stir at 0°C for 30 minutes.

-

Reduction: Add STAB (1.5 eq) in one portion. Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.

-

Cyclization (Optional): If the amine contains a nucleophile (like an ester or another amine), heating this intermediate (reflux in Toluene with Dean-Stark) will effect cyclization driven by the Thorpe-Ingold effect.

Decision Logic for Process Development

The following workflow guides the decision-making process when incorporating this intermediate into a drug synthesis campaign.

Figure 2: Process selection guide based on downstream synthetic targets.

References

-

Talele, T. T. (2017).[3][5] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses the Thorpe-Ingold effect and pharmacokinetics). [6]

-

PubChem. (n.d.).[1][7] "this compound - Compound Summary." National Library of Medicine.[[“]][7]

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3][8] "The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane." Journal of the Chemical Society, Transactions. (Foundational text on the Gem-Dimethyl Effect).

-

NIST. (2023). "3-Hydroxy-2,2-dimethylpropionaldehyde."[1][[“]][9] NIST Chemistry WebBook.[1][[“]][9] (Data on the precursor).

-

Jung, M. E., & Piizzi, G. (2005).[3][10] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews.

Sources

- 1. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C5H8O3 | CID 18597476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 9. 2,2-Dimethyl-3-hydroxypropionaldehyde [webbook.nist.gov]

- 10. books.lucp.net [books.lucp.net]

Analytical methods for the quantification of 2,2-dimethyl-3-oxopropanoic acid

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: The "Phantom" Analyte

2,2-Dimethyl-3-oxopropanoic acid (DMO), also known as 2,2-dimethylmalonaldehydic acid, presents a unique analytical paradox. Structurally, it contains both a carboxylic acid and a sterically hindered aldehyde. While the gem-dimethyl group provides some steric protection, the molecule acts as a

Critical Instability Warning:

Like

Strategic Solution: Direct analysis of underivatized DMO is unreliable due to poor retention on reverse-phase columns (high polarity) and thermal instability (GC incompatibility).[1] This guide details two "Trap-and-Analyze" protocols:

-

LC-MS/MS: In-situ derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to "lock" the aldehyde and increase lipophilicity.

-

GC-MS: A dual-step Methoximation-Silylation (MOX-TMS) workflow for metabolic profiling.[1]

Part 2: Chemical Context & Stability Mechanisms[1]

To quantify DMO accurately, one must understand its degradation pathway. The following diagram illustrates the competition between the desired derivatization and the fatal decarboxylation event.

Caption: Figure 1. Kinetic competition between spontaneous decarboxylation (red path) and stabilization via oxime formation (blue path).[1]

Part 3: Protocol A — High-Sensitivity LC-MS/MS

Best for: Trace quantification in plasma, urine, or drug substance impurities.[1] Principle: PFBHA reacts selectively with the aldehyde group in aqueous media to form a stable oxime. This adds a hydrophobic benzyl ring, enabling retention on C18 columns and enhancing ionization (ESI-).[1]

Reagents & Preparation

-

Stock Standard: 1.0 mg/mL DMO in Acetonitrile (Store at -80°C).

-

Derivatizing Agent: 20 mM PFBHA hydrochloride in water.

-

Buffer: 100 mM Ammonium Acetate (pH 7.0). Note: Do not use acidic buffers.[1]

-

Internal Standard (IS): [

C

Sample Preparation Workflow

-

Aliquot: Transfer 50

L of sample (Plasma/Urine) to a 1.5 mL tube. -

Stabilization (Critical): Immediately add 50

L of Buffer (pH 7.0) .-

Why? Neutral pH prevents acid-catalyzed decarboxylation.[1]

-

-

Derivatization: Add 100

L of 20 mM PFBHA solution. -

Incubation: Vortex and incubate at 4°C for 60 minutes .

-

Why? Low temperature minimizes thermal degradation while allowing the oxime reaction to proceed.

-

-

Quench/Precipitation: Add 400

L ice-cold Acetonitrile (containing IS). -

Centrifugation: 12,000 x g for 10 min at 4°C.

-

Dilution: Transfer supernatant to vial; dilute 1:1 with water to match initial mobile phase.

LC-MS/MS Conditions

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8

m).[1] -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

Ionization: ESI Negative Mode (The carboxylic acid on DMO deprotonates; PFBHA moiety improves flight).

MRM Transitions (Simulated)

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Mechanism |

| DMO-PFBHA | 310.1 [M-H]⁻ | 266.1 | 25 | 15 | Loss of CO₂ (Decarboxylation in collision cell) |

| DMO-PFBHA | 310.1 [M-H]⁻ | 181.0 | 25 | 22 | Cleavage of PFB group |

| IS-PFBHA | 313.1 [M-H]⁻ | 269.1 | 25 | 15 | IS Response |

Part 4: Protocol B — GC-MS Metabolic Profiling

Best for: Untargeted metabolomics or when LC-MS is unavailable.[1] Principle: Two-step derivatization. Step 1 (Methoximation) protects the aldehyde. Step 2 (Silylation) volatilizes the acid.

Reagents

-

Reagent A (MOX): Methoxyamine HCl (20 mg/mL) in Pyridine.[1]

-

Reagent B (TMS): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

Workflow

-

Lyophilization: Dry 50